1-[(2-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the piperidine ring, followed by the introduction of the carboxamide group. The sulfonyl group can be introduced via sulfonylation reactions, and the fluorobenzyl moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in areas such as oncology or neurology.
Industry: It may find applications in the development of specialty chemicals or advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(2-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity or function. The pathways involved might include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: A related compound that features a fluorobenzyl group and is used as a starting material in various syntheses.
N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide: A simpler analog that lacks the sulfonyl and fluorobenzyl groups, providing a basis for comparison in terms of reactivity and properties.
Uniqueness
1-[(2-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs or related compounds.
Properties
Molecular Formula |
C22H27FN2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27FN2O3S/c1-15-12-16(2)21(17(3)13-15)24-22(26)18-8-10-25(11-9-18)29(27,28)14-19-6-4-5-7-20(19)23/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,26) |
InChI Key |
COZZLPWBWIVSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C |
Origin of Product |
United States |
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